Circumdatin I
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Overview
Description
Circumdatin I is a natural product found in Exophiala with data available.
Scientific Research Applications
UV-A Protection
- Circumdatin I as a UV-A Protectant : Zhang et al. (2008) isolated this compound from a marine-derived fungus, identifying its role in ultraviolet-A (UV-A) protection. This study highlights the potential of this compound in protecting against UV-A radiation, which is significant for dermatological applications (Zhang et al., 2008).
Synthesis and Structural Analysis
- Synthesis of Benzodiazepine Alkaloids Including this compound : Witt and Bergman (2001) described the total synthesis of Circumdatin F and C, showcasing the complex chemical processes involved in synthesizing these compounds, which is crucial for understanding the chemical nature of this compound (Witt & Bergman, 2001).
Mitochondrial NADH Oxidase Inhibition
- Circumdatin H and Mitochondrial NADH Oxidase Inhibition : López-Gresa et al. (2005) discovered Circumdatin H, which inhibits mitochondrial NADH oxidase. While not directly about this compound, this research provides insight into the potential biological activities of circumdatin compounds (López-Gresa et al., 2005).
Chemical Structure Elucidation
- Structure Revision of Circumdatins A and B : The research by Ookura et al. (2008) involved revising the structures of circumdatins A and B, which is relevant for understanding the structural complexities of circumdatin compounds, including this compound (Ookura et al., 2008).
Neuroprotective Effects
- Neuroprotective Effects of Circumdatin D : Zhang et al. (2020) found that Circumdatin D exhibited neuroprotective effects by attenuating pro-inflammatory responses and downregulating acetylcholinesterase activity. This study indicates the potential neuroprotective properties of circumdatin compounds (Zhang et al., 2020).
Properties
Molecular Formula |
C17H13N3O4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(7S)-3,9-dihydroxy-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C17H13N3O4/c1-8-15-19-14-10(3-2-4-13(14)22)17(24)20(15)12-6-5-9(21)7-11(12)16(23)18-8/h2-8,21-22H,1H3,(H,18,23)/t8-/m0/s1 |
InChI Key |
FNYZNOYSZSYMAX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1C2=NC3=C(C=CC=C3O)C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1 |
Canonical SMILES |
CC1C2=NC3=C(C=CC=C3O)C(=O)N2C4=C(C=C(C=C4)O)C(=O)N1 |
Synonyms |
circumdatin I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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